![molecular formula C15H14F2N4O B5754064 2-[4-(2,4-difluorobenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B5754064.png)
2-[4-(2,4-difluorobenzoyl)-1-piperazinyl]pyrimidine
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Description
Synthesis Analysis
The synthesis of compounds related to "2-[4-(2,4-difluorobenzoyl)-1-piperazinyl]pyrimidine" often involves multi-step procedures utilizing microwave-assisted synthesis, offering efficient routes to create complex structures like bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines) and other pyrimidine derivatives through various chemical transformations (Mekky et al., 2021). These procedures underscore the adaptability and efficiency of using microwave irradiation in synthesizing complex organic compounds, highlighting the innovative approaches in chemical synthesis.
Molecular Structure Analysis
The molecular structure of related compounds, such as 1-(p-fluorophenylmethyl)-2-(4-methyl-1-piperazinyl)-1H-benzimidazole, has been elucidated through X-ray crystallography, revealing the planarity of the benzimidazole ring and the chair conformation of the piperazine ring, alongside significant dihedral angles between connected rings (Özbey et al., 1998). This detailed structural information is crucial for understanding the chemical behavior and reactivity of such compounds.
Chemical Reactions and Properties
Research on pyrazolo[3,4-d]pyrimidines has demonstrated their potent antiviral activity, particularly against enteroviruses, showcasing the significance of the pyrimidine structure in medicinal chemistry (Chern et al., 2004). These findings not only highlight the chemical reactivity of these compounds but also their potential therapeutic applications.
Physical Properties Analysis
The physical properties of such compounds, including solubility and lipophilicity, are influenced by their molecular structure, as seen in studies of hybrids of thiazolo[4,5-d]pyrimidines with triazoles. Compounds with piperazine linkers exhibit significant antifungal activity, which can be attributed to their physical properties facilitating biological interactions (Blokhina et al., 2021).
Chemical Properties Analysis
The chemical properties of related compounds, such as their antioxidative capabilities, have been explored, revealing that certain pyrimidine/benzothiazol-substituted flavones act as effective free radical scavengers. This antioxidative property is crucial for their potential use in therapeutic applications (Kladna et al., 2018).
Mechanism of Action
While the exact mechanism of action for “2-[4-(2,4-difluorobenzoyl)-1-piperazinyl]pyrimidine” is not specified, pyrimidines in general display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
Safety and Hazards
The safety information for a similar compound, “4-(2,4-Difluorobenzoyl)piperidine hydrochloride”, indicates that it may cause skin irritation and serious eye irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, washing hands and other skin areas thoroughly after handling, and wearing protective gloves/eye protection/face protection .
properties
IUPAC Name |
(2,4-difluorophenyl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F2N4O/c16-11-2-3-12(13(17)10-11)14(22)20-6-8-21(9-7-20)15-18-4-1-5-19-15/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YGBHBIDIIIDBRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=CC=N2)C(=O)C3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2,4-Difluoro-phenyl)-(4-pyrimidin-2-yl-piperazin-1-yl)-methanone |
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